![molecular formula C9H7Cl3N2S B165769 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 128276-98-2](/img/structure/B165769.png)
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine can have a range of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth and proliferation.
2. Modulation of neurotransmitter levels in the brain.
3. Reduction of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Direcciones Futuras
There are several potential future directions for research involving 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of new drugs based on the structure and properties of this compound.
3. Study of its effects on other physiological processes, such as immune function and metabolism.
4. Investigation of its potential as a tool for imaging and diagnostic purposes.
In conclusion, 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a valuable compound for scientific research with a wide range of potential applications. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
Métodos De Síntesis
The synthesis of 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-methylpyrimidine with thioacetamide in the presence of a catalyst such as triethylamine. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used in a wide range of scientific research applications, including:
1. Cancer research: This compound has been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
2. Neuroscience research: 4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been used to study the role of certain neurotransmitters in the brain, as well as to investigate potential treatments for neurological disorders such as Alzheimer's disease.
3. Drug discovery: This compound has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Propiedades
Número CAS |
128276-98-2 |
|---|---|
Nombre del producto |
4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Fórmula molecular |
C9H7Cl3N2S |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
4-chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl3N2S/c1-3-4(2)15-9-5(3)7(12)13-8(14-9)6(10)11/h6H,1-2H3 |
Clave InChI |
UNSJQMFFXAPWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(=N2)C(Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



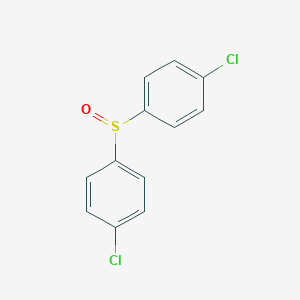
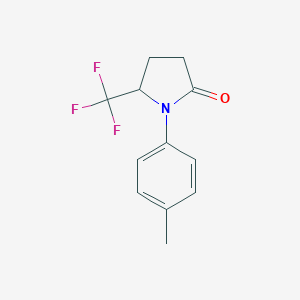
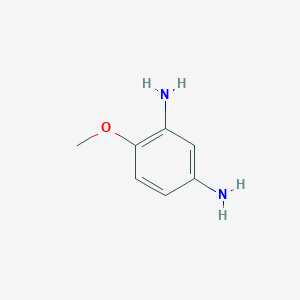

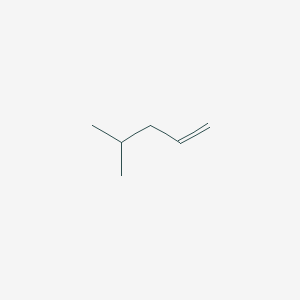
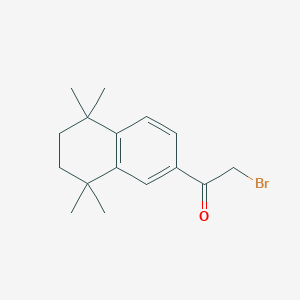
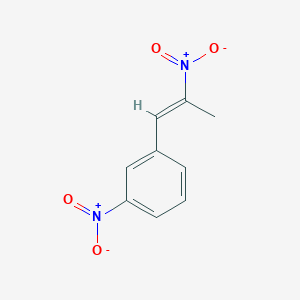
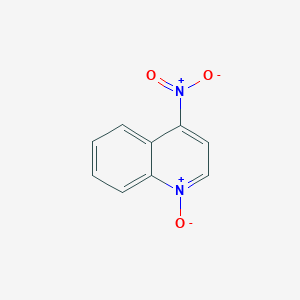
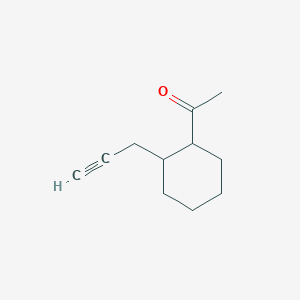
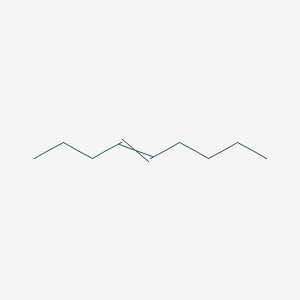
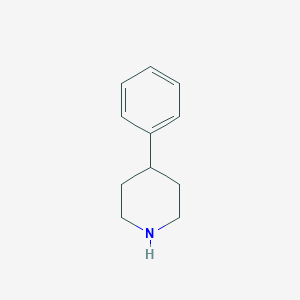
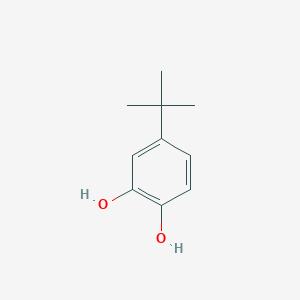

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)